An In-Depth Technical Guide to 2,3,4,5-Tetramethoxybenzonitrile: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2,3,4,5-Tetramethoxybenzonitrile: Structure, Properties, and Potential Applications
Introduction
In the landscape of modern drug discovery and materials science, the benzonitrile scaffold is a cornerstone of molecular design. Its rigid, planar structure and versatile reactivity make it a privileged motif in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a unique, electron-rich derivative: 2,3,4,5-Tetramethoxybenzonitrile. While this specific isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, will serve as an essential resource for researchers, scientists, and drug development professionals. We will explore its chemical structure, predict its properties, propose a viable synthetic pathway, and discuss its potential applications, thereby providing a solid foundation for its synthesis and future investigation.
Chemical Structure and Inferred Properties
The defining feature of 2,3,4,5-Tetramethoxybenzonitrile is a benzene ring substituted with four methoxy groups and a nitrile functional group. The strategic placement of these electron-donating methoxy groups is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological activity.
Molecular Structure:
Caption: Proposed multi-step synthesis of 2,3,4,5-Tetramethoxybenzonitrile.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of 1,2,3-Trimethoxybenzene from Gallic Acid
This initial step involves the exhaustive methylation of the hydroxyl groups of gallic acid.
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Protocol:
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To a solution of Gallic Acid in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
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Add dimethyl sulfate dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The resulting ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 3,4,5-trimethoxybenzoic acid.
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The carboxylic acid can then be decarboxylated to yield 1,2,3-trimethoxybenzene.
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Step 2: Bromination of 1,2,3-Trimethoxybenzene
A regioselective bromination is required to introduce a bromine atom at the desired position.
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Protocol:
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Dissolve 1,2,3-trimethoxybenzene in a suitable solvent like acetic acid or a chlorinated solvent.
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Slowly add a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III) bromide).
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Maintain the reaction at a controlled temperature to ensure regioselectivity.
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Monitor the reaction by GC-MS or TLC.
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Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
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Purify the crude product by column chromatography or recrystallization.
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Step 3: Cyanation via the Rosenmund-von Braun Reaction
This classic reaction converts the aryl bromide to the corresponding nitrile using copper(I) cyanide. [1][2][3]
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Protocol:
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In a flame-dried flask under an inert atmosphere, combine 1-Bromo-2,3,4-trimethoxybenzene with copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP.
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Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours. [2] 3. Monitor the reaction for the disappearance of the starting material.
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After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify by column chromatography to yield 2,3,4-trimethoxybenzonitrile.
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Step 4: Introduction of the Fourth Methoxy Group
This is a multi-stage process involving nitration, reduction to an amine, diazotization, and subsequent substitution with a methoxy group.
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Protocol:
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Nitration: Carefully nitrate 2,3,4-trimethoxybenzonitrile using a mixture of nitric acid and sulfuric acid at a low temperature to introduce a nitro group at the 5-position.
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Reduction: Reduce the nitro group to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
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Diazotization (Sandmeyer-type reaction): Convert the resulting aniline derivative to a diazonium salt using sodium nitrite in the presence of a strong acid at 0-5 °C. [4][5][6][7] 4. Methoxylation: Decompose the diazonium salt in the presence of methanol or a methoxide source to introduce the fourth methoxy group, yielding the final product, 2,3,4,5-Tetramethoxybenzonitrile.
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Purify the final compound by column chromatography and recrystallization.
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Predicted Spectroscopic Data
The structural elucidation of 2,3,4,5-Tetramethoxybenzonitrile will rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated. [8][9] ¹H NMR Spectroscopy:
The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring.
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Aromatic Region: A singlet corresponding to the single aromatic proton at the 6-position is expected. Its chemical shift will be influenced by the surrounding methoxy groups and is predicted to be in the range of δ 6.5-7.0 ppm.
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Methoxy Region: Four distinct singlets, each integrating to 3 protons, are anticipated for the four methoxy groups. Their chemical shifts are likely to be in the range of δ 3.8-4.1 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide key information about the carbon framework.
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Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitrile group will be significantly deshielded. The chemical shifts will be influenced by the electronic effects of the methoxy and nitrile substituents.
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Nitrile Carbon: A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.
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Methoxy Carbons: Four distinct signals for the methoxy carbons are predicted in the range of δ 55-65 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| ~2220-2240 | C≡N stretch | Medium to Strong |
| ~2830-3000 | C-H stretch (methoxy and aromatic) | Medium |
| ~1580-1610 | C=C stretch (aromatic ring) | Medium |
| ~1020-1250 | C-O stretch (aryl ethers) | Strong |
Mass Spectrometry (MS):
Electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 223.23. Fragmentation patterns would likely involve the loss of methyl groups (•CH₃) and potentially the entire methoxy groups (•OCH₃) from the molecular ion.
Potential Applications in Research and Development
While specific applications for 2,3,4,5-Tetramethoxybenzonitrile have not been reported, its structure suggests significant potential in several areas of chemical and pharmaceutical research.
1. Pharmaceutical and Medicinal Chemistry:
The methoxy-substituted benzene ring is a common pharmacophore in many biologically active molecules. [10][11][12]The electron-rich nature of the tetramethoxy-substituted ring in this compound could lead to favorable interactions with biological targets.
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Anticancer Drug Development: Many natural and synthetic compounds with multiple methoxy groups on an aromatic ring exhibit potent anticancer activity, often by targeting tubulin polymerization. [13]2,3,4,5-Tetramethoxybenzonitrile could serve as a valuable building block for the synthesis of novel anticancer agents.
-
Neuroprotective Agents: Methoxy-substituted aromatic compounds have also been explored for their potential in treating neurodegenerative diseases. [11]* Enzyme Inhibitors: The unique electronic and steric properties of this molecule could be exploited in the design of specific enzyme inhibitors.
The nitrile group itself is a versatile functional handle. It can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, the latter being a well-known bioisostere for carboxylic acids in drug design. [14][15] 2. Materials Science:
Benzonitrile derivatives are used in the synthesis of advanced materials. The presence of four methoxy groups could impart unique properties to polymers or other materials derived from this molecule.
-
High-Performance Polymers: The thermal stability and electronic properties of polymers can be tuned by incorporating highly substituted aromatic monomers.
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Organic Electronics: The electron-rich nature of the aromatic core could be of interest in the design of organic semiconductors or other electronic materials.
Safety and Handling
In the absence of a specific Safety Data Sheet (SDS) for 2,3,4,5-Tetramethoxybenzonitrile, general precautions for handling aromatic nitriles and methoxy-substituted aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3,4,5-Tetramethoxybenzonitrile represents an intriguing yet underexplored molecule with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and anticipated spectroscopic characteristics. By offering this foundational knowledge, we aim to stimulate further research into this promising compound and facilitate its synthesis and evaluation in various research and development programs. The unique combination of an electron-rich aromatic core and a versatile nitrile functionality makes 2,3,4,5-Tetramethoxybenzonitrile a valuable target for future scientific investigation.
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